molecular formula C13H11F3N2O2 B6350070 Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1017785-30-6

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6350070
CAS No.: 1017785-30-6
M. Wt: 284.23 g/mol
InChI Key: AWSMPIZZHBFTNP-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The ethyl ester group is attached to the carboxylate moiety of the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance binding affinity and selectivity to target receptors . This suggests that the trifluoromethyl group in this compound may also enhance its interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been found to improve their metabolic stability , suggesting that this compound may also exhibit favorable ADME properties.

Result of Action

Based on the biological activities of similar compounds , this compound may exert various effects at the molecular and cellular levels, potentially leading to therapeutic benefits.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding to the active sites, leading to enzyme inhibition or activation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation. It also interacts with DNA and RNA, influencing gene expression and protein synthesis . These interactions result in changes in cellular function and metabolism, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of this compound within tissues also affects its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSMPIZZHBFTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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